

An In-depth Technical Guide to the Physicochemical Properties of (2-Propylphenyl)methanamine

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Compound of Interest

Compound Name: (2-Propylphenyl)methanamine

Cat. No.: B15072927

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This technical guide provides a comprehensive overview of the core physicochemical properties of **(2-Propylphenyl)methanamine**. The information is tailored for researchers, scientists, and professionals in drug development, offering both predicted data and detailed experimental protocols for its determination. This document aims to serve as a foundational resource for the synthesis, characterization, and potential application of this compound.

Physicochemical Properties of (2-Propylphenyl)methanamine

Due to the limited availability of experimental data for **(2-Propylphenyl)methanamine** in publicly accessible literature, the following table summarizes its predicted physicochemical properties. These estimations are derived from the known properties of structurally similar compounds, such as benzylamine and its derivatives, and are intended to provide a reliable starting point for experimental design and evaluation.^{[1][2][3][4]}

Property	Predicted Value
Molecular Formula	C ₁₀ H ₁₅ N
Molecular Weight	149.24 g/mol
Boiling Point	Approx. 210-220 °C
Melting Point	Not applicable (liquid at room temperature)
Density	Approx. 0.95 g/cm ³
pKa	Approx. 9.5
Water Solubility	Sparingly soluble
LogP (Octanol-Water Partition Coefficient)	Approx. 2.5-3.0

Experimental Methodologies

The following sections detail standard experimental protocols for the determination of the key physicochemical properties of a novel primary amine like **(2-Propylphenyl)methanamine**.

Boiling Point Determination

The boiling point is a fundamental physical property that is indicative of a substance's purity.^[5] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.^{[5][6]}

Thiele Tube Method:

This method is suitable for small sample volumes.^[7]

- A small amount of the liquid sample (a few milliliters) is placed in a small test tube.^[5]
- A capillary tube, sealed at one end, is placed open-end-down into the liquid.^[6]
- The test tube is attached to a thermometer, and both are immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).^{[6][7]}

- The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[6]
- As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.[7][8]
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Melting Point Determination of the Hydrochloride Salt

Since **(2-Propylphenyl)methanamine** is a liquid at room temperature, its melting point is typically determined for its solid salt form, such as the hydrochloride salt. A pure crystalline solid will have a sharp melting point range of 0.5-1.0°C.

Capillary Method:

- A small amount of the finely powdered, dry amine hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.[9][10]
- The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
- The sample is heated at a steady rate until the temperature is about 10-15°C below the expected melting point.[10]
- The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate determination.
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[9]

Density Determination

Density is the mass per unit volume of a substance.[11]

Pycnometer Method:

- A clean, dry pycnometer (a flask of a specific, known volume) is weighed accurately (m_1).

- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again (m_2).
- The mass of the liquid is calculated ($m_2 - m_1$).
- The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
- This procedure can also be performed using a volumetric flask.[\[11\]](#)

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Potentiometric Titration:

- A solution of the amine of a known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low.[\[12\]](#)
- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[\[12\]](#)
[\[13\]](#)
- A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.[\[12\]](#)
- The pH of the solution is recorded after each addition of the titrant.[\[13\]](#)
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point.[\[14\]](#)

Solubility Determination

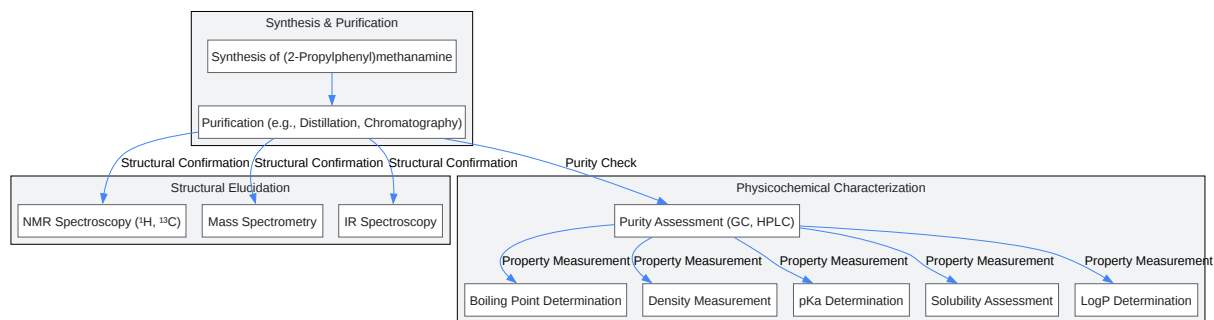
Aqueous solubility is a critical property, especially in drug development, as it affects absorption and distribution.[\[15\]](#)

Shake-Flask Method (OECD Guideline 105):

- An excess amount of the **(2-Propylphenyl)methanamine** is added to a known volume of water in a flask.
- The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[\[16\]](#)
- The solution is then filtered or centrifuged to remove any undissolved solid or liquid.[\[16\]](#)
- The concentration of the dissolved amine in the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).[\[16\]](#)
- This concentration represents the aqueous solubility of the compound at that temperature.

Workflow for Physicochemical Characterization of a New Chemical Entity

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like **(2-Propylphenyl)methanamine**.



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